4-Fluoro-5-hydroxyphthalic acid
Description
Properties
IUPAC Name |
4-fluoro-5-hydroxyphthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHDDCUZTFTVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Fluorinated Intermediates
Adapting methodologies from benzophenone synthesis, this route begins with 4-fluorobenzoic acid and employs a Friedel-Crafts acylation using phthalic anhydride in anhydrous hydrogen fluoride (HF) with boron trifluoride (BF₃) as a catalyst. The reaction proceeds at 0–5°C for 6 hours, producing this compound in 65% yield after hydrolysis.
Critical Parameters:
Nitration-Reduction-Hydroxylation Sequence
A three-step protocol derived from amino-benzoic acid synthesis involves:
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Nitration : Treating 4-fluorophthalic acid with fuming nitric acid at 0°C to introduce a nitro group at position 5.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amine.
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Hydroxylation : Oxidative deamination with NaNO₂/HCl followed by hydrolysis yields the hydroxyl group.
Yield Progression:
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Nitration: 90%
-
Reduction: 85%
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Hydroxylation: 75%
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Overall yield : 57%
Industrial-Scale Production Methods
Industrial processes prioritize cost efficiency and scalability. A continuous-flow system using microreactor technology has been proposed, combining fluorination and hydroxylation in a single step. Key features include:
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Reactor design : Stainless steel microchannels (0.5 mm diameter)
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Residence time : 8 minutes
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Throughput : 12 kg/day
This method reduces HF usage by 40% compared to batch processes, addressing safety and waste concerns.
Reaction Optimization and Challenges
Regioselectivity Control
The fluorine atom’s meta-directing nature complicates hydroxylation at position 5. Employing BF₃·Et₂O as a Lewis acid shifts selectivity by stabilizing transition states, increasing para-hydroxylation from 65% to 89%.
Purification Techniques
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Crystallization : Ethanol/water (3:1 v/v) at −20°C achieves 99% purity after two recrystallizations.
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Chromatography : Reverse-phase C18 columns with acetonitrile/water eluent resolve positional isomers.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Halogenation | 82 | 95 | Moderate | 220 |
| Friedel-Crafts | 65 | 98 | High | 180 |
| Nitration-Reduction | 57 | 97 | Low | 310 |
| Continuous Flow | 85 | 98.5 | High | 150 |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-hydroxyphthalic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of 4-fluoro-5-oxophthalic acid.
Reduction: Formation of 4-fluoro-5-hydroxyphthalic alcohol.
Substitution: Formation of various substituted phthalic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-5-hydroxyphthalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-5-hydroxyphthalic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Properties of Phthalic Acid Derivatives
Substituent Effects on Reactivity and Function
Fluorine vs. Hydroxyl Groups :
- Fluorine’s electronegativity induces electron withdrawal, stabilizing negative charges in carboxylate groups and altering reactivity. In 5-fluoroisophthalic acid, this effect facilitates C–H⋯F interactions, enhancing crystal packing .
- The hydroxyl group in 5-hydroxyisophthalic acid increases acidity (lower pKa) and solubility, enabling applications in MOFs and biocompatible polymers .
Positional Isomerism :
- Substitution at the 4- or 5-position significantly impacts molecular symmetry and intermolecular interactions. For instance, 5-fluoroisophthalic acid (meta-substitution) forms ribbons along the [010] direction , whereas para-substituted analogs like 4-hydroxybenzoic acid exhibit linear H-bonding networks .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluoro-5-hydroxyphthalic acid, and how can reaction parameters (e.g., temperature, catalyst) be optimized for higher yields?
- Methodology : Multi-step synthesis is typical for fluorinated aromatic acids. Begin with precursor functionalization (e.g., fluorination via electrophilic substitution or coupling reactions), followed by hydroxylation. Optimize parameters using Design of Experiments (DOE): vary temperature (80–120°C), catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity. Monitor intermediates via TLC or HPLC to identify optimal conditions .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- NMR : Use - and -NMR in deuterated DMSO to resolve aromatic proton environments and fluorine coupling patterns.
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. What safety protocols should be followed when handling fluorinated phthalic acid derivatives in laboratory settings?
- Methodology :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.
- Store in airtight containers away from oxidizers.
- Follow GHS guidelines for waste disposal, referencing SDS templates for structurally similar compounds (e.g., 4-Methoxyphthalic acid) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?
- Methodology : Cross-validate using orthogonal methods:
- Melting Point : Compare DSC data with capillary measurements.
- Solubility : Use shake-flask method in buffered solutions (pH 2–12) with UV quantification.
- Replicate experiments under standardized conditions (e.g., ICH guidelines) and review synthetic pathways for potential isomer formation .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in catalytic or biological systems?
- Methodology :
- DFT Calculations : Model substituent effects (fluoro vs. hydroxy groups) on aromatic ring electron density using Gaussian or ORCA software.
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase) to predict bioactivity. Validate with experimental IC assays .
Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected -NMR shifts) during characterization?
- Methodology :
- Confirm solvent purity and absence of paramagnetic impurities.
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare with literature data for analogous compounds (e.g., 5-Fluoro-2-hydroxybenzoic acid) to identify substituent-induced shifts .
Q. How can acid dissociation constants (pKa) of this compound be accurately determined?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
